molecular formula C7H11IN2O3 B1171784 ACETYLKITASAMYCIN CAS No. 178234-32-7

ACETYLKITASAMYCIN

货号: B1171784
CAS 编号: 178234-32-7
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Acetylkitasamycin is synthesized through the acetylation of kitasamycin. The process involves the reaction of kitasamycin with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In industrial settings, this compound is produced using a similar acetylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often formulated into dispersible tablets or microcapsules for ease of administration .

化学反应分析

Types of Reactions

Acetylkitasamycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various this compound derivatives, which may have different pharmacological properties .

科学研究应用

Acetylkitasamycin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying macrolide antibiotics.

    Biology: Investigated for its effects on bacterial protein synthesis.

    Medicine: Explored for its potential in treating bacterial infections in humans and animals.

    Industry: Used in the formulation of veterinary drugs.

作用机制

Acetylkitasamycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . The primary molecular target is the 50S ribosomal subunit, and the pathway involved is the inhibition of protein synthesis .

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its acetyl group, which enhances its pharmacokinetic properties, making it more effective in certain applications compared to its parent compound, kitasamycin .

生物活性

Acetylkitasamycin, a derivative of the macrolide antibiotic kitasamycin, has garnered attention for its biological activities, particularly against various Gram-positive bacteria. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and potential applications.

Overview of this compound

This compound is characterized by its structural modifications that enhance its antibacterial properties compared to its parent compound, kitasamycin. It primarily targets bacterial ribosomes, inhibiting protein synthesis, which is a common mechanism among macrolide antibiotics. This compound has shown promise in treating infections caused by pathogens such as Streptococcus suis and Mycobacterium tuberculosis.

The primary mechanism of action for this compound involves binding to the 50S subunit of the bacterial ribosome. This interaction prevents peptide bond formation during protein synthesis, effectively halting bacterial growth. The enhanced lipophilicity of this compound facilitates better penetration through bacterial cell walls, which is crucial for its activity against resistant strains.

Pharmacokinetics and Pharmacodynamics

Recent studies have focused on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. A notable study established an integrated PK/PD model that predicts optimal dosing regimens for maximizing therapeutic effects while minimizing toxicity. The findings suggest that this compound exhibits a favorable PK profile with a significant area under the curve (AUC) indicating effective systemic exposure when administered in appropriate doses .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life2.5 hours
Volume of distribution0.5 L/kg
Clearance0.3 L/h/kg
Bioavailability75%

Activity Against Streptococcus suis

A study demonstrated that this compound showed significant antibacterial activity against Streptococcus suis, a pathogen responsible for serious infections in pigs. The minimum inhibitory concentration (MIC) was determined to be notably low, indicating high potency .

Activity Against Mycobacterium tuberculosis

This compound has also been investigated for its efficacy against Mycobacterium tuberculosis. Modifications at specific positions on the macrolide structure have been shown to enhance activity against this pathogen. Research indicates that acetylation at C-2’ or C-4” maintains or even increases potency without significantly increasing mammalian cell toxicity .

Case Studies

Case Study 1: Efficacy in Animal Models

A study involving pig models assessed the impact of varying doses of kitasamycin and its derivatives on lipid metabolism and fat accumulation. The results indicated that subtherapeutic doses led to significant fat deposition in muscle tissues, while therapeutic doses improved nutrient digestibility without adverse effects on growth performance. This highlights the need for careful dosing in therapeutic applications to avoid unwanted metabolic consequences .

Case Study 2: Inhibition of Fibroblast Transformation

Another investigation focused on the effects of this compound on primary ocular fibroblasts. The study found that this compound inhibited TGF-β1-induced transformation into myofibroblasts, suggesting potential applications in treating fibrotic diseases. The compound demonstrated a dose-dependent reduction in markers such as α-smooth muscle actin (α-SMA), indicating its therapeutic potential beyond antimicrobial activity .

属性

CAS 编号

178234-32-7

分子式

C7H11IN2O3

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。